molecular formula C9H17NO B14405577 N,N,2-Trimethylhex-4-enamide CAS No. 88431-05-4

N,N,2-Trimethylhex-4-enamide

Cat. No.: B14405577
CAS No.: 88431-05-4
M. Wt: 155.24 g/mol
InChI Key: DYGIEXBWOGUUFW-UHFFFAOYSA-N
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Description

N,N,2-Trimethylhex-4-enamide is an organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom. This compound is notable for its unique structure, which includes a double bond in the hexane chain and three methyl groups attached to the nitrogen and carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-Trimethylhex-4-enamide can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

N,N,2-Trimethylhex-4-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N,N,2-Trimethylhex-4-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which N,N,2-Trimethylhex-4-enamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylacetamide: A similar amide with two methyl groups attached to the nitrogen.

    N-Methylformamide: An amide with one methyl group attached to the nitrogen.

    N,N-Dimethylformamide: Another amide with two methyl groups attached to the nitrogen and a formyl group.

Uniqueness

N,N,2-Trimethylhex-4-enamide is unique due to its specific structure, which includes a double bond in the hexane chain and three methyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

88431-05-4

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

N,N,2-trimethylhex-4-enamide

InChI

InChI=1S/C9H17NO/c1-5-6-7-8(2)9(11)10(3)4/h5-6,8H,7H2,1-4H3

InChI Key

DYGIEXBWOGUUFW-UHFFFAOYSA-N

Canonical SMILES

CC=CCC(C)C(=O)N(C)C

Origin of Product

United States

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